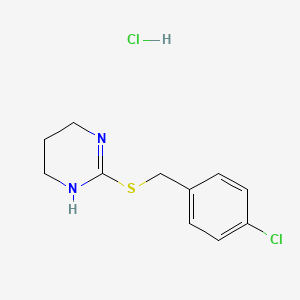

2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride

Description

Historical Development of Tetrahydropyrimidine Chemistry

The exploration of tetrahydropyrimidines began in the late 19th century with Hofmann’s pioneering work in 1888, where he synthesized 2-methyl-1,4,5,6-tetrahydropyrimidine via the condensation of 1,3-diacetamidopropane under acidic conditions. Though poorly characterized by modern standards, this work established the foundational reactivity of 1,3-diamines with carbonyl-containing compounds. By 1899, Harries and Haga refined this approach, achieving a 63% yield of 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine nitrate through the fusion of 2,4-pentanediamine dihydrochloride with sodium acetate.

A significant breakthrough occurred in 1940 when Aspinall developed a sealed-tube method to synthesize free-base tetrahydropyrimidines by dehydrating monoacylated 1,3-propanediamines at 250°C, achieving yields exceeding 70%. This method was later optimized by Skinner and Wunz, who replaced lime fusion with reduced-pressure heating, enabling the production of unsubstituted 1,4,5,6-tetrahydropyrimidine and its derivatives. These advances laid the groundwork for diversifying substituents at the 2-position, a critical site for modulating biological activity.

Table 1: Milestones in Tetrahydropyrimidine Synthesis

Scientific Significance in Medicinal Research

The introduction of sulfur-containing groups, such as the 4-chlorobenzylthio moiety in 2-(4-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride, reflects a strategic effort to enhance molecular interactions with biological targets. Sulfur atoms in heterocycles improve pharmacokinetic properties by increasing lipophilicity and enabling hydrogen bonding or π-π stacking. For instance, thiourea derivatives of tetrahydropyrimidines exhibit pronounced antimicrobial and antitumor activities due to their ability to disrupt enzyme active sites.

The 4-chlorobenzyl group further augments bioactivity by introducing electron-withdrawing effects, which stabilize the molecule and enhance binding affinity to hydrophobic pockets in proteins. Recent studies highlight tetrahydropyrimidine thioethers as intermediates in synthesizing kinase inhibitors and antiviral agents, underscoring their versatility in drug development.

Contemporary Research Landscape and Investigative Approaches

Modern synthesis of 2-(4-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride leverages advancements in green chemistry. Ultrasound- and microwave-assisted reactions now achieve cyclization in minutes rather than hours, improving yields and reducing byproducts. For example, the Biginelli reaction—a one-pot condensation of urea, β-keto esters, and aldehydes—has been adapted to synthesize tetrahydropyrimidine thioethers under solvent-free conditions.

Dehydrogenation remains a challenge, as evidenced by early failures with chloranil and phenanthrenequinone. Contemporary strategies employ catalytic hydrogenation or enzymatic methods to access fully aromatic pyrimidines from tetrahydropyrimidine precursors.

Theoretical Foundations of Heterocyclic Sulfur Chemistry

The electronic and steric effects of the thioether group in 2-(4-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride are critical to its reactivity. Sulfur’s polarizability enhances nucleophilic substitution at the 2-position, while the 4-chlorobenzyl group induces steric hindrance, directing regioselectivity in subsequent reactions. Density functional theory (DFT) studies reveal that the C–S bond length (≈1.81 Å) and dihedral angles between the benzyl and pyrimidine rings influence conformational stability.

Table 2: Key Structural Parameters of 2-(4-Chlorobenzylthio)-1,4,5,6-Tetrahydropyrimidine Hydrochloride

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂S | Elemental Analysis | |

| SMILES | ClC1=CC=C(C=C1)CSC2=NCCCN2.[H]Cl | Computational Modeling | |

| Bond Length (C–S) | 1.81 Å | X-ray Diffraction |

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S.ClH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOWMXRCIDFVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative. The final product is obtained by treating the tetrahydropyrimidine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the tetrahydropyrimidine ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or modified tetrahydropyrimidine derivatives.

Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives, including 2-(4-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride. Research indicates significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's efficacy is attributed to its ability to inhibit bacterial growth through mechanisms that remain under investigation .

Antiviral Properties

Tetrahydropyrimidines have been explored for their antiviral potential , particularly against viruses responsible for respiratory infections. Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that 2-(4-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride could be a candidate for further antiviral studies .

Antitumor Activity

The compound's structure suggests potential anticancer properties , as pyrimidine derivatives are often investigated for their roles in cancer treatment. Preliminary studies indicate that certain tetrahydropyrimidines can induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate the specific pathways involved .

Synthesis and Characterization

The synthesis of 2-(4-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of thiopyrimidine derivatives with chlorobenzyl compounds under basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzylthio group may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- The 4-chlorobenzylthio group in the main compound introduces significant steric bulk and aromaticity compared to the smaller 2-chloroethyl group in ’s compound.

- CDD-0102A’s oxadiazole substituent confers hydrogen-bond acceptor capacity, which may enhance receptor binding affinity. In contrast, the thioether linkage in the main compound could alter metabolic stability or redox properties .

Pharmacological and Functional Comparisons

Receptor Binding and Behavioral Effects

- CDD-0102A : Demonstrates efficacy as a partial M1 muscarinic receptor agonist, improving behavioral flexibility in BTBR mice (a model for autism spectrum disorder). It reduced stereotyped motor behaviors by ~40% in reversal learning tests .

- Main Compound: No direct pharmacological data are available. However, the 4-chlorobenzylthio group may modulate interactions with cysteine-rich targets (e.g., ion channels, enzymes) due to sulfur’s nucleophilic reactivity.

Metabolic and Stability Considerations

- The thioether in the main compound may undergo oxidative metabolism to sulfoxides or sulfones, altering bioavailability. In contrast, CDD-0102A’s oxadiazole ring is metabolically stable under physiological conditions, contributing to its CNS activity .

Research Implications and Limitations

- Structural Diversity : Substituent variations critically determine pharmacological profiles. For example, CDD-0102A’s oxadiazole group enables receptor agonism, while chloroethyl or benzylthio groups may prioritize different mechanisms (e.g., alkylation, redox modulation) .

- Data Gaps : The main compound’s solubility, stability, and receptor affinity remain uncharacterized in the provided evidence. Comparative studies using in vitro assays (e.g., receptor binding, metabolic stability) are needed.

Biological Activity

2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly its antibacterial properties.

Synthesis

The synthesis of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of 2-thiopyrimidines with benzyl halides in the presence of a base. The general procedure includes:

- Dissolving the 2-thiopyrimidine derivative in a solvent such as dimethylformamide (DMF).

- Adding a base (e.g., potassium carbonate) and stirring at room temperature.

- Introducing the benzyl halide dropwise and allowing the reaction to proceed for several hours.

- Neutralizing the reaction mixture and purifying the resulting precipitate through silica gel chromatography.

Characterization

The characterization of synthesized compounds is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- High-Resolution Mass Spectrometry (HRMS) : For accurate mass determination.

- Infrared Spectroscopy (IR) : To identify functional groups.

Antibacterial Activity

Research has demonstrated that derivatives of 2-(benzylthio)pyrimidines exhibit potent antibacterial activity against various strains of bacteria, including multi-resistant strains of Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Selected Compounds

| Compound ID | Structure | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|---|

| 6c | C21H22N3O4S | Moderate | High |

| 6d | C21H22N3O4S | Low | Moderate |

| 6h | C21H22N3O4S | High | Moderate |

| 6m | C21H22N3O4S | Moderate | High |

The compounds were tested using standard methods for determining minimum inhibitory concentrations (MICs), revealing that certain derivatives possess significant antibacterial properties.

Case Studies

A study published in SCIRP evaluated a series of 2-(benzylthio)pyrimidines for their antibacterial efficacy. The results indicated that compounds containing a chlorobenzylthio group showed enhanced activity against S. aureus compared to other derivatives . Additionally, another study highlighted that these compounds could serve as potential candidates for developing new antibiotics due to their effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, use a factorial design to identify interactions between variables and central composite design for optimization. Statistical tools like ANOVA can validate significant factors . Additionally, employ purification techniques such as recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and monitor purity via HPLC with UV detection. Safety protocols, including fume hood use and PPE, must align with laboratory regulations .

Q. What are the recommended methods for structural characterization of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm backbone structure and substituent positions, FT-IR to identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹), and mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, X-ray diffraction resolves stereochemistry. Cross-validate results with computational simulations (e.g., Gaussian for IR/NMR prediction) to address spectral ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hierarchy of controls :

- Engineering controls : Use fume hoods for weighing/reacting.

- Administrative controls : Train researchers on emergency procedures (e.g., spill containment using vermiculite).

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

Refer to H300/H310 hazard codes (acute toxicity via ingestion/skin contact) and ensure emergency eyewash/shower stations are accessible. Document first-aid measures (e.g., rinse skin with water for 15 minutes) and consult poison control protocols .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic substitution at the thioether group). Software like Gaussian or ORCA can predict activation energies and regioselectivity. Validate simulations with kinetic studies (e.g., variable-temperature NMR) and compare experimental vs. computed isotopic effects. Integrate machine learning (e.g., ICReDD’s reaction path search methods) to prioritize promising reaction conditions .

Q. What strategies resolve contradictions in experimental data during mechanism elucidation?

- Methodological Answer : Adopt a multi-methodological framework :

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- Stereochemical analysis : Use chiral HPLC to track configuration changes.

- In-situ monitoring : Employ ReactIR or Raman spectroscopy for intermediate detection.

Apply Bayesian statistics to reconcile conflicting data (e.g., conflicting rate laws) by weighting evidence quality and experimental error margins .

Q. How can researchers design reactors for scalable synthesis while maintaining reaction efficiency?

- Methodological Answer : Utilize continuous-flow reactors with optimized residence time distribution (RTD) to minimize side reactions. Use Computational Fluid Dynamics (CFD) to model mixing efficiency and heat transfer. For heterogeneous catalysis, test fixed-bed reactors with controlled particle size (e.g., 100–200 µm) to balance surface area and pressure drop. Validate scalability using Damköhler number analysis to ensure kinetic vs. mass transfer limitations are addressed .

Q. What advanced techniques quantify environmental persistence or toxicity of this compound?

- Methodological Answer : Conduct OECD 301 biodegradation tests (e.g., modified Sturm test for CO₂ evolution) and QSAR modeling to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., soil/water systems). For human toxicity, employ in vitro assays (e.g., HepG2 cell viability) and correlate results with structural alerts from ToxTree software .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis set selection in DFT). Cross-check with alternative methods (e.g., MP2 vs. CCSD(T) for electron correlation). Experimentally, conduct control experiments to isolate variables (e.g., exclude light/oxygen if radical pathways are suspected). Publish negative results and raw datasets to enable community-driven error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.